molecular formula C10H15O3P B099778 Dimethyl(2-methylbenzyl)phosphonate CAS No. 17105-62-3

Dimethyl(2-methylbenzyl)phosphonate

Cat. No. B099778
Key on ui cas rn: 17105-62-3
M. Wt: 214.2 g/mol
InChI Key: ADYWFAOCMDTECN-UHFFFAOYSA-N
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Patent
US05500417

Procedure details

Following the procedure of Compound 11, 2-methylbenzyl bromide is reacted with trimethylphosphite.
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Br.[CH3:10][O:11][P:12]([O:15]C)[O:13][CH3:14]>>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][P:12](=[O:15])([O:13][CH3:14])[O:11][CH3:10]

Inputs

Step One
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(CBr)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(CP(OC)(OC)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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